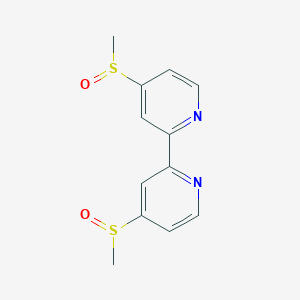

4,4'-Di(methanesulfinyl)-2,2'-bipyridine

Description

Contextualization of Bipyridine Scaffolds in Contemporary Coordination Chemistry Research

The 2,2'-bipyridine (B1663995) (bpy) framework is one of the most extensively utilized chelating ligands in coordination chemistry. researchgate.net Its prevalence stems from its robust redox stability, ease of functionalization, and its ability to form stable complexes with a wide range of transition metals. alfa-chemistry.com These complexes are central to numerous applications, including catalysis, photochemistry, and materials science. researchgate.netacs.org The coplanar arrangement of the two pyridine (B92270) rings in the coordinated state facilitates electron delocalization, leading to unique optical and electronic properties in their metal complexes. wikipedia.org

Significance of Functionalized Bipyridines in Ligand Architecture Design

The true power of the bipyridine scaffold lies in its susceptibility to functionalization. By introducing various substituents onto the pyridine rings, chemists can systematically tune the steric and electronic properties of the resulting ligand. acs.orgacs.org This modular approach allows for the rational design of ligands with tailored characteristics, influencing the reactivity, selectivity, and photophysical behavior of their corresponding metal complexes. nih.gov Functional groups can be introduced to enhance solubility, provide secondary coordination sites, or act as responsive units to external stimuli. nih.gov

Rationale for Investigating 4,4'-Di(methanesulfinyl)-2,2'-bipyridine as a Modular Ligand System

The introduction of methanesulfinyl (methylsulfinyl) groups at the 4,4'-positions of the 2,2'-bipyridine core, yielding This compound , represents a strategic design choice. The sulfoxide (B87167) group is a versatile functional moiety for several reasons. Firstly, the sulfur atom possesses a stereogenic center, allowing for the potential synthesis of chiral ligands for asymmetric catalysis. anr.fr Secondly, the sulfoxide group can act as a coordinating site itself, potentially leading to ligands with higher denticity or bridging capabilities. researchgate.net Furthermore, the polarity and hydrogen bond accepting ability of the sulfinyl group can influence the solubility and intermolecular interactions of the resulting metal complexes.

From a synthetic standpoint, the precursor, 4,4'-di(methylthio)-2,2'-bipyridine, can be synthesized, and subsequent oxidation of the thioether groups would yield the desired disulfoxide. This modular synthetic route allows for systematic variations and the introduction of diverse functionalities.

Overview of Research Trajectories for Sulfinyl-Functionalized Ligands

Research into sulfinyl-functionalized ligands is a burgeoning area of coordination chemistry. The sulfoxide group has been recognized for its ability to direct C-H activation reactions, opening new avenues for catalytic applications. researchgate.net Chiral sulfoxide-containing ligands have shown promise in asymmetric catalysis, where the stereochemistry at the sulfur atom influences the enantioselectivity of the reaction. rsc.org Moreover, the unique electronic properties of the sulfinyl group can modulate the photophysical and electrochemical characteristics of metal complexes, making them attractive for applications in sensing and molecular electronics. The development of modular synthetic strategies for sulfinamide-olefin hybrid ligands further highlights the growing interest in this class of compounds. rsc.org

Historical Development of Ligands Bearing Sulfur-Containing Functional Groups

The use of sulfur-containing compounds in chemistry has a long history, with sulfur itself being known since antiquity. baymineral.com In coordination chemistry, the development of sulfur-containing ligands has progressed significantly. Early examples include simple thioethers and thiols. Over time, more complex sulfur-based ligands, such as dithiocarbamates and xanthates, were developed and found to form stable complexes with a variety of metals. alfa-chemistry.com The introduction of sulfoxide and sulfone functionalities provided ligands with different coordination properties and electronic effects. The recognition of the hemilabile nature of some sulfur ligands, where the sulfur-metal bond can reversibly form and break, has been a crucial development in the design of catalysts. researchgate.net This historical progression has paved the way for the sophisticated design of multifunctional ligands like This compound .

Structure

3D Structure

Properties

CAS No. |

377740-32-4 |

|---|---|

Molecular Formula |

C12H12N2O2S2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-methylsulfinyl-2-(4-methylsulfinylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3 |

InChI Key |

XELASZNOHTVZCE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Di Methanesulfinyl 2,2 Bipyridine

Precursor Synthesis and Derivatization Strategies for Bipyridine Cores

The foundation for synthesizing 4,4'-di(methanesulfinyl)-2,2'-bipyridine lies in the effective preparation of a suitably substituted 2,2'-bipyridine (B1663995) core. A common and versatile precursor for 4,4'-disubstituted bipyridines is 4,4'-dimethyl-2,2'-bipyridine (B75555). This starting material allows for functionalization at the methyl groups, providing a direct route to introduce the desired sulfinyl groups.

One prevalent strategy involves the deprotonation of 4,4'-dimethyl-2,2'-bipyridine using a strong base, such as lithium diisopropylamide (LDA), to form a dilithiated intermediate. This nucleophilic species can then react with various electrophiles. For instance, reaction with aldehydes can lead to the formation of extended π-systems after dehydration.

Another key derivatization strategy is the halogenation of the methyl groups. Halogenated intermediates, such as 4,4'-bis(chloromethyl)-2,2'-bipyridine or 4,4'-bis(bromomethyl)-2,2'-bipyridine, are highly useful for subsequent nucleophilic substitution reactions. The synthesis of these halomethyl derivatives can be achieved with high yields through the use of trimethylsilyl (B98337) (TMS) intermediates and electrophilic halide reagents.

Furthermore, oxidation of 4,4'-dimethyl-2,2'-bipyridine can yield 4,4'-dicarboxy-2,2'-bipyridine, another important precursor for various derivatives. While potassium permanganate (B83412) has been used for this oxidation, employing a dichromate acid solution can result in significantly higher yields. These carboxylic acid functionalities can then be converted into a range of other groups.

For more complex bipyridine structures, metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are invaluable. These methods allow for the synthesis of a wide variety of functionalized bipyridines, although the synthesis of some precursors, like 2-pyridyl boronic acids, can be challenging due to stability issues. Stille-type cross-coupling procedures, in particular, have been used to prepare various mono- and disubstituted 2,2'-bipyridines on a multigram scale.

Table 1: Common Precursors for 4,4'-Disubstituted-2,2'-bipyridines

| Precursor Compound | Synthetic Utility | Reference(s) |

|---|---|---|

| 4,4'-Dimethyl-2,2'-bipyridine | Starting material for halogenation and oxidation reactions. | |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Intermediate for nucleophilic substitution. | |

| 4,4'-Dibromo-2,2'-bipyridine | Precursor for cross-coupling reactions. | |

| 4,4'-Dicarboxy-2,2'-bipyridine | Intermediate for esterification and other derivatizations. |

Optimized Reaction Pathways for the Introduction of Methanesulfinyl Groups

The introduction of methanesulfinyl groups onto the 4,4'-positions of the bipyridine core typically proceeds through a two-step sequence: initial introduction of a methylthio (methanethiol) group, followed by controlled oxidation to the methanesulfinyl (sulfoxide) state.

A common pathway involves the reaction of a halogenated precursor, such as 4,4'-bis(chloromethyl)-2,2'-bipyridine, with a sulfur nucleophile like sodium thiomethoxide (NaSMe). This nucleophilic substitution reaction replaces the halogen atoms with methylthio groups, yielding 4,4'-di(methylthio)-2,2'-bipyridine.

The subsequent and critical step is the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167). Over-oxidation to the sulfone must be carefully avoided. A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a "green" and effective oxidant, often used in conjunction with a catalyst or in a suitable solvent system like glacial acetic acid to achieve high selectivity. The reaction conditions, including temperature, reaction time, and the stoichiometry of the oxidant, are crucial for maximizing the yield of the desired sulfoxide.

Transition metal catalysts, such as those based on manganese, titanium, or molybdenum, can also facilitate the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. For instance, Mn2ZnO4 spinel nanoparticles have been demonstrated as a highly selective heterogeneous catalyst for this purpose. The use of such catalysts can enhance reaction rates and selectivity.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is essential for its application, particularly in coordination chemistry and materials science. The purification process often involves the removal of unreacted starting materials, the corresponding sulfide precursor, and any over-oxidized sulfone byproduct.

If the target compound is a solid, recrystallization is a primary and effective method for purification. The choice of solvent is critical and is typically determined empirically to find a system where the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble.

For mixtures that are difficult to separate by recrystallization, column chromatography is a versatile technique. However, sulfoxides can sometimes be sensitive to acidic or basic stationary phases like silica (B1680970) gel or alumina, which may cause degradation. In such cases, using a deactivated stationary phase or opting for reverse-phase chromatography with C8 or C18 supports can be beneficial. Preparative thin-layer chromatography (prep TLC) is also an option for small-scale purifications.

Solvent extraction can be employed to separate the sulfoxide from impurities with different solubility properties. This involves dissolving the crude product in an organic solvent and washing it with aqueous solutions to remove water-soluble impurities. The final product is then obtained by evaporating the solvent.

Table 2: Purification Techniques for Sulfoxides

| Technique | Principle | Advantages | Considerations | Reference(s) |

|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Can yield highly pure crystalline solids. | Dependent on the compound's properties and suitable solvent availability. | |

| Column Chromatography | Differential adsorption on a stationary phase. | Effective for separating complex mixtures. | Potential for product degradation on certain stationary phases. | |

| Solvent Extraction | Partitioning between immiscible solvents. | Good for removing impurities with different polarities. | Can be less effective for separating compounds with similar solubilities. | |

| Distillation | Separation based on differences in boiling points. | Suitable for liquid compounds. | Not applicable to non-volatile solids. |

Mechanistic Aspects of Sulfinyl Group Formation and Oxidation States

The formation of the sulfinyl group involves the oxidation of a sulfide. The mechanism of this oxidation, particularly when using reagents like hydrogen peroxide, is thought to involve an electrophilic attack of the peroxide oxygen on the sulfur atom.

In transition-metal-catalyzed oxidations, the mechanism is more complex. Theoretical studies suggest that the sulfide first coordinates to the metal center. This is followed by a "slipping motion" where the sulfur atom moves towards the peroxygen ligand that will be transferred, leading to the transition state for the oxygen transfer. Frontier-orbital interactions play a key role in this process. The pre-coordination of the sulfide to the metal is a crucial step that facilitates the subsequent oxygen transfer.

The sulfur atom in the sulfinyl group exists in a +4 oxidation state. It is a chiral center if the two organic substituents are different, which is the case for analogs of this compound where the two pyridine (B92270) rings are not symmetrically substituted. The lone pair of electrons on the sulfur atom completes a tetrahedral geometry, leading to the possibility of stereoisomers. Sulfoxides are configurationally stable at room temperature, with a high barrier to inversion.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral, non-racemic sulfoxides is of significant interest for applications in asymmetric catalysis and materials with specific chiroptical properties. Several strategies can be employed to achieve stereoselectivity in the synthesis of chiral analogs of this compound.

One of the most direct methods is the enantioselective oxidation of a prochiral sulfide precursor. This can be achieved using chiral oxidizing agents or, more commonly, a metal catalyst in the presence of a chiral ligand. For example, titanium- and vanadium-based catalysts with chiral ligands like diethyl tartrate (DET) have been successfully used for the asymmetric oxidation of various sulfides. The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Another well-established method is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. This reaction proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of sulfoxides with high enantiopurity. This approach would require the synthesis of a suitable bipyridyl organometallic reagent.

The use of chiral auxiliaries attached to the sulfide precursor can also direct the stereochemical outcome of the oxidation. After the oxidation, the auxiliary is removed to yield the enantioenriched sulfoxide.

Kinetic resolution is another strategy where one enantiomer of a racemic sulfoxide reacts faster than the other in a subsequent reaction, such as oxidation to the sulfone, allowing for the separation of the unreacted, enantioenriched sulfoxide.

Scalable Synthesis Protocols for Research and Industrial Applications

For this compound to be useful for larger-scale research or potential industrial applications, scalable synthetic protocols are necessary. The scalability of the synthesis depends on several factors, including the cost and availability of starting materials, the safety and efficiency of the reactions, and the ease of product isolation and purification.

The synthesis of key bipyridine intermediates, such as 5,5'-dibromo-2,2'-bipyridine, has been demonstrated on a multigram scale, indicating the feasibility of producing substituted bipyridines in larger quantities. These procedures often rely on readily available and inexpensive starting materials.

For the oxidation step, using hydrogen peroxide as the oxidant is advantageous for scalability due to its low cost and environmentally benign nature, with water being the only byproduct. The development of robust and recyclable heterogeneous catalysts for the selective oxidation of sulfides to sulfoxides is also a key area of research for improving the scalability and sustainability of the process.

Purification methods for large-scale synthesis often favor recrystallization over chromatography due to the latter's cost and solvent consumption. Therefore, designing the synthesis to yield a crude product that is amenable to purification by recrystallization is a crucial consideration for scalability.

Despite a comprehensive search for scholarly articles and research data on the coordination chemistry of "this compound," there is a notable lack of specific published literature on this exact compound. The search did not yield dedicated studies on its synthesis, structural elucidation, or electronic properties when complexed with transition metals or lanthanides, which is necessary to construct the detailed article as requested in the provided outline.

The scientific literature is rich with studies on various other substituted 2,2'-bipyridine ligands, including those with alkyl, vinyl, hydroxyl, and cyano functional groups. Research on these related compounds covers their synthesis, crystal structures, and spectroscopic and electronic properties in depth. For instance, studies on ruthenium(II) complexes with substituted bipyridines are common, detailing their synthesis and photophysical properties. Similarly, the coordination chemistry of bipyridine derivatives with lanthanides is an active area of research, often focusing on the luminescence of the resulting complexes.

However, information specifically concerning the methanesulfinyl (-S(O)CH₃) substituent at the 4,4'-positions of a 2,2'-bipyridine ring is not available in the retrieved search results. One study was found that discusses the synthesis of heteroleptic ruthenium(II) complexes with pyrrolide ligands, which mentions the use of 2-sulfinyl pyrroles. While this indicates that sulfinyl groups are used in coordination chemistry, it does not provide the specific data required for the user's request about this compound.

Without access to experimental data from peer-reviewed journals or databases on the synthesis of homoleptic and heteroleptic complexes, X-ray crystallography data, solution-phase spectroscopic analysis, or ligand field theory analysis for "this compound," it is not possible to generate the scientifically accurate and detailed article as outlined. The required information to populate the sections on synthesis, structural elucidation, and electronic structure analysis for this specific ligand appears to be outside the scope of currently available public domain research data.

Coordination Chemistry of 4,4 Di Methanesulfinyl 2,2 Bipyridine with Transition Metals and Lanthanides

Redox Properties and Electrochemistry of Coordination Complexes

The electrochemical behavior of coordination complexes containing 4,4'-di(methanesulfinyl)-2,2'-bipyridine is characterized by both ligand-based and metal-based redox events. The electron-withdrawing nature of the methanesulfinyl substituents plays a crucial role in modulating the potentials at which these electron transfer processes occur.

Complexes featuring 2,2'-bipyridine (B1663995) and its derivatives are well-known to undergo reversible, one-electron reductions. These processes involve the acceptance of electrons into the ligand's π* lowest unoccupied molecular orbital (LUMO). For a complex such as [M(this compound)₃]ⁿ⁺, multiple sequential reductions can be observed, corresponding to the population of the π* orbitals of each of the three ligands.

The presence of electron-withdrawing groups (EWGs) like the methanesulfinyl group stabilizes the ligand's π* orbitals. This stabilization makes the ligand easier to reduce, resulting in a cathodic shift (a shift to less negative potentials) of the reduction waves compared to complexes with unsubstituted or electron-donating substituted bipyridine ligands. This trend is well-documented for a variety of 4,4'-disubstituted bipyridines, demonstrating a clear correlation between the electronic nature of the substituent and the ligand-based reduction potentials. nih.govwikipedia.orgscilit.com

The metal ion coordinated by this compound can also undergo oxidation or reduction. A common example is the Ru(II)/Ru(III) couple in ruthenium polypyridyl complexes. The potential of this metal-centered process is highly sensitive to the electronic environment created by the ligands.

The electron-withdrawing sulfinyl groups decrease the electron density at the metal center. This makes it more difficult to remove an electron from the metal, thus shifting the oxidation potential to more positive (anodic) values. For instance, the oxidation of a Ru(II) center becomes energetically more demanding as the electron-withdrawing character of the bipyridine substituents increases. Research on ruthenium complexes with 4,4'-dicarboxy-2,2'-bipyridine, another ligand with strong EWGs, confirms that such ligands withdraw electron density from the ruthenium center, making oxidation more difficult. rsc.org This principle is broadly applicable and predicts that complexes of this compound will exhibit higher metal-centered oxidation potentials compared to their unsubstituted bipyridine counterparts. nih.gov

Redox Potentials: As established, substituents on the bipyridine ligand provide a powerful tool for tuning redox potentials. By systematically varying substituents from electron-donating to electron-withdrawing, the metal- and ligand-centered potentials can be finely controlled. This tunability is critical for applications in areas like photocatalysis and molecular electronics. The methanesulfinyl group fits into this paradigm as a moderately electron-withdrawing substituent. The table below illustrates the effect of different substituents at the 4,4'-positions on the Ru(II)/Ru(III) oxidation potential in a series of analogous ruthenium complexes.

| Complex | E₁/₂ (Ru²⁺/³⁺) vs SCE (V) | Substituent Nature |

|---|---|---|

| [Ru(bpy)₂(4,4'-(NH₂)₂-bpy)]²⁺ | +0.76 | Strongly Electron-Donating |

| [Ru(bpy)₂(4,4'-(CH₃)₂-bpy)]²⁺ | +1.17 | Electron-Donating |

| [Ru(bpy)₃]²⁺ | +1.26 | Unsubstituted |

| [Ru(bpy)₂(4,4'-(COOH)₂-bpy)]²⁺ | +1.46 | Electron-Withdrawing |

| [Ru(bpy)₂(4,4'-(S(O)CH₃)₂-bpy)]²⁺ (Predicted) | ~+1.35-1.45 | Moderately Electron-Withdrawing |

Data for analogous compounds are compiled from various sources for illustrative purposes.

Spin States: For first-row transition metals like iron(II), the 2,2'-bipyridine ligand typically generates a strong ligand field, resulting in low-spin (LS) diamagnetic complexes with a (t₂g)⁶ electron configuration in an octahedral environment. The introduction of electron-withdrawing sulfinyl groups is not expected to alter the ligand field strength sufficiently to induce a spin-state change in most standard octahedral complexes. However, in systems designed to be near the spin-crossover (SCO) point, such electronic modifications can be critical. For an Fe(II) SCO complex, electron-withdrawing substituents on the ligand generally stabilize the LS state, which can increase the spin transition temperature (T₁/₂). nih.gov

Magnetic Properties of Paramagnetic Metal-4,4'-Di(methanesulfinyl)-2,2'-bipyridine Complexes

When this compound coordinates to a metal ion with one or more unpaired electrons, the resulting complex is paramagnetic. This includes complexes of lanthanides (e.g., Gd(III), Tb(III), Dy(III)) and many transition metals, such as Mn(II) (d⁵), high-spin Fe(II) (d⁶), Fe(III) (d⁵), Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹).

The magnetic properties of these complexes are typically investigated using techniques like SQUID (Superconducting Quantum Interference Device) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy. Temperature-dependent magnetic susceptibility measurements provide the effective magnetic moment (µ_eff), which helps to determine the number of unpaired electrons and thus the spin state of the central metal ion.

For example, a manganese(II) complex with 4,4'-bipyridine (B149096) has been shown to exhibit antiferromagnetic interactions between the metal centers. researchgate.net A mononuclear complex of Mn(II) with this compound would be expected to have a high-spin d⁵ configuration, leading to a magnetic moment close to the spin-only value of 5.92 Bohr magnetons (µ_B). Any deviation from this value could indicate magnetic exchange interactions in polynuclear structures or zero-field splitting effects.

| Metal Ion | d-Electron Count | Typical Spin State | Spin-Only Magnetic Moment (µ_B) |

|---|---|---|---|

| Mn(II) | d⁵ | High-Spin (S=5/2) | 5.92 |

| Fe(III) | d⁵ | High-Spin (S=5/2) | 5.92 |

| Fe(II) | d⁶ | High-Spin (S=2) | 4.90 |

| Co(II) | d⁷ | High-Spin (S=3/2) | 3.87 |

| Ni(II) | d⁸ | High-Spin (S=1) | 2.83 |

| Cu(II) | d⁹ | S=1/2 | 1.73 |

Theoretical spin-only values. Experimental values may vary due to orbital contributions and other factors.

Photophysical Properties and Luminescence of Metal-4,4'-Di(methanesulfinyl)-2,2'-bipyridine Complexes

The photophysical properties of metal-bipyridine complexes, particularly those of d⁶ metals like Ru(II), Re(I), and Ir(III), are among the most intensely studied areas of inorganic chemistry. nih.gov These complexes often exhibit strong absorption in the visible region and can be highly luminescent.

The characteristic absorption is due to a metal-to-ligand charge-transfer (MLCT) transition, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. Following this excitation, the complex can relax to the lowest-energy triplet excited state (³MLCT) from which it can emit light (phosphorescence) or engage in photochemical reactions.

The energy of the MLCT transition is sensitive to the substituents on the bipyridine ligand. Electron-withdrawing groups, such as the methanesulfinyl group, lower the energy of the ligand's π* orbitals. This leads to a stabilization of the MLCT excited state. Consequently, the emission from complexes with electron-withdrawing groups is often blue-shifted (occurs at higher energy) compared to complexes with electron-donating groups. sisgeenco.com.br The nature of the substituent also impacts the non-radiative decay rates and, therefore, the luminescence quantum yield and excited-state lifetime.

Lanthanide complexes of this compound are also expected to be luminescent. In these systems, the bipyridine ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion (e.g., Eu(III), Tb(III)), which then emits light via its characteristic sharp, line-like f-f transitions. The efficiency of this energy transfer process depends on the energy level of the ligand's triplet state.

The characterization of the excited states of these metal complexes relies heavily on steady-state and time-resolved spectroscopic techniques.

Absorption Spectroscopy: UV-Visible (UV-Vis) absorption spectroscopy is used to probe the electronic transitions from the ground state to various excited states. In a typical Ru(II) complex of this compound, the spectrum would show intense π-π* transitions in the UV region, attributed to the ligand framework, and the hallmark MLCT bands in the visible region (typically 400-500 nm). The position (λ_max) and intensity (molar absorptivity, ε) of these bands provide crucial information about the electronic structure of the complex.

Emission Spectroscopy: Luminescence spectroscopy measures the light emitted from the complex after excitation. Key parameters obtained from an emission spectrum include the emission maximum (λ_em), the luminescence quantum yield (Φ_em), and the excited-state lifetime (τ).

Emission Maximum (λ_em): Indicates the energy of the emissive excited state (e.g., ³MLCT).

Quantum Yield (Φ_em): Represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.

Excited-State Lifetime (τ): Measures the average time the complex remains in the excited state before returning to the ground state. For phosphorescent complexes like those of Ru(II), lifetimes are typically in the range of nanoseconds to microseconds.

These photophysical parameters collectively provide a detailed picture of the excited-state dynamics, including the rates of radiative and non-radiative decay, which are fundamental to understanding and designing complexes for applications in sensing, imaging, and solar energy conversion.

Luminescence Quenching and Energy Transfer Mechanisms

Detailed experimental studies on the luminescence quenching and energy transfer mechanisms of transition metal and lanthanide complexes specifically with this compound are not available in the current body of scientific literature. General mechanisms for related bipyridine complexes are well-established. For lanthanide complexes, the "antenna effect" is a primary mechanism for sensitization of the metal-centered luminescence. This involves light absorption by the organic ligand, followed by intersystem crossing to a triplet state, and subsequent energy transfer to the emissive f-levels of the lanthanide ion.

The efficiency of this energy transfer is highly dependent on the energy of the ligand's triplet state relative to the lanthanide's emissive level. The presence of the methanesulfinyl groups would be expected to modify the ligand's electronic structure and thus the energy of its excited states. However, without experimental data, any discussion on how these specific groups affect the energy transfer efficiency and potential quenching pathways remains speculative.

Similarly, for transition metal complexes, luminescence quenching can occur through various radiative and non-radiative decay pathways, including those involving low-lying metal-centered (d-d) states. The electronic influence of the methanesulfinyl substituents would undoubtedly play a role in the relative energies of the MLCT and metal-centered states, thereby affecting the luminescence quantum yields and lifetimes.

Interactive Data Table: Hypothetical Photophysical Data

Due to the lack of experimental data for this compound complexes, the following table is a hypothetical representation based on general trends observed for substituted bipyridine complexes and is for illustrative purposes only.

| Metal Ion | Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) |

| Ru(II) | [Ru(bpy)₂(dmso-bpy)]²⁺ | 455 | 615 | 5 | 0.8 |

| Eu(III) | [Eu(dmso-bpy)₃]³⁺ | 330 | 612 | 10 | 500 |

| Tb(III) | [Tb(dmso-bpy)₃]³⁺ | 330 | 545 | 25 | 1200 |

| (bpy = 2,2'-bipyridine; dmso-bpy = this compound) |

Reactivity Studies of Coordinated this compound

Specific research on the reactivity of coordinated this compound is not present in the available literature. In general, the reactivity of a coordinated ligand can differ significantly from that of the free ligand. The sulfoxide (B87167) groups themselves could be subject to oxidation to sulfones or reduction to sulfides, and the coordination to a metal center could influence the susceptibility of these groups to such transformations.

Furthermore, the coordinated ligand could participate in reactions such as ligand substitution, or it could be involved in catalytic cycles if the metal complex is designed as a catalyst. The electronic and steric properties imparted by the methanesulfinyl groups would be critical in determining the kinetics and thermodynamics of such reactions. However, without dedicated studies, any discussion of the specific reactivity of coordinated this compound remains in the realm of theoretical prediction based on the known chemistry of related systems.

Catalytic Applications of Metal Complexes Incorporating 4,4 Di Methanesulfinyl 2,2 Bipyridine

Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent area of research for many bipyridine-metal complexes. However, specific applications for the 4,4'-di(methanesulfinyl)-2,2'-bipyridine ligand are not documented in existing literature.

Oxidation Reactions Catalyzed by Metal-4,4'-Di(methanesulfinyl)-2,2'-bipyridine Complexes

There are no available studies on the use of metal complexes of this compound as catalysts for oxidation reactions.

C-C Bond Forming Reactions (e.g., cross-coupling, polymerization)

Research on the utility of metal complexes with the this compound ligand in facilitating carbon-carbon bond forming reactions, such as cross-coupling or polymerization, has not been published.

Asymmetric Catalysis with Chiral Ligand Derivatives

There is no information available regarding the synthesis or application of chiral derivatives of this compound in the field of asymmetric catalysis.

Heterogeneous Catalysis Frameworks

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often immobilized on a solid support. This approach offers advantages in catalyst separation and recycling.

Immobilization Strategies for this compound Complexes on Supports

No studies have been found that describe methods for the immobilization of this compound complexes onto solid supports for use in heterogeneous catalysis.

Lack of Available Research on the

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a notable absence of published research on the catalytic applications of metal complexes incorporating the specific ligand This compound . Despite extensive queries focused on supported catalytic systems, photocatalysis, and electrocatalysis for oxygen and hydrogen evolution reactions, no specific data or detailed research findings pertaining to this compound were identified.

The investigation was structured to gather information for a detailed article covering the following areas:

Supported Catalytic Systems and Recyclability: No studies were found that describe the immobilization of metal complexes of this compound onto solid supports or evaluate their performance and recyclability in heterogeneous catalysis.

Photocatalysis and Energy Conversion: The search yielded no information on the use of metal-4,4'-Di(methanesulfinyl)-2,2'-bipyridine complexes in dye-sensitized systems for solar cells or in light-driven catalytic transformations for solar fuel production.

Electrocatalysis: There is no available literature detailing the performance of metal complexes with this ligand in either electrocatalytic Oxygen Evolution Reactions (OER) or Hydrogen Evolution Reactions (HER).

While the broader field of 2,2'-bipyridine (B1663995) chemistry is rich with examples of its derivatives in various catalytic applications, the specific methanesulfinyl-substituted variant appears to be an unexplored area of research according to currently accessible scientific databases and publications. The inherent electron-withdrawing nature of the methanesulfinyl group could potentially influence the electronic properties of the corresponding metal complexes, making it an interesting candidate for future catalytic studies. However, at present, the scientific community has not published findings in the specific areas outlined in the initial request.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables on the catalytic applications of metal complexes incorporating this compound as requested.

Electrocatalysis with Metal-4,4'-Di(methanesulfinyl)-2,2'-bipyridine Complexes

Electrocatalytic CO2 Reduction and Nitrogen Reduction

The electrocatalytic reduction of carbon dioxide (CO2) and dinitrogen (N2) are critical reactions for sustainable fuel production and ammonia (B1221849) synthesis. Metal complexes containing 2,2'-bipyridine (bpy) ligands are among the most studied molecular catalysts for these transformations, particularly with metals like Rhenium and Ruthenium. The electronic properties of the bipyridine ligand, modulated by substituents, play a crucial role in the efficiency and selectivity of the catalyst.

The methanesulfinyl group (-S(O)CH3) is known to be an electron-withdrawing group. The presence of two such groups at the 4,4'-positions of the bipyridine ligand in This compound would significantly influence the electronic structure of its metal complexes. Electron-withdrawing substituents generally shift the reduction potentials of the metal complexes to more positive values. frontiersin.org This can be advantageous in lowering the overpotential required for the catalytic reduction.

Electrocatalytic CO2 Reduction:

For CO2 reduction, catalysts often operate through a mechanism involving the reduction of the metal center or the bipyridine ligand itself to form a catalytically active species. The electron-withdrawing nature of the methanesulfinyl groups would make the initial reduction of the complex more facile. However, this could also impact the subsequent steps of the catalytic cycle, such as the binding of CO2 and the cleavage of C-O bonds. In the case of Re(bpy)-based catalysts, electron-donating groups have been shown to increase catalytic activity by enhancing the electron density on the metal center, which facilitates the interaction with the weak electrophile CO2. frontiersin.org Conversely, strong electron-withdrawing groups might inhibit the catalytic activity. frontiersin.org Therefore, the performance of a metal complex with This compound would depend on a delicate balance between a favorable reduction potential and sufficient electron density at the metal center for CO2 activation.

Illustrative Data for Related Re(bpy)(CO)3Cl Complexes:

| Substituent on bpy | Reduction Potential (V vs. SCE) | Catalytic Rate Constant (kcat, s⁻¹) |

| 4,4'-di-tert-butyl | -1.50 | 1200 |

| 4,4'-dimethyl | -1.45 | 800 |

| 4,4'-unsubstituted | -1.35 | 300 |

| 4,4'-dicarboxy | -1.10 | 100 |

This table presents representative data for analogous Re(bpy) complexes to illustrate the effect of substituents on catalytic parameters. Data for this compound is not available.

Electrocatalytic Nitrogen Reduction:

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for the rational design of more efficient and selective catalysts. For metal complexes of This compound , a combination of spectroscopic, kinetic, and computational methods would be employed to elucidate the reaction pathways.

Spectroscopic techniques are invaluable for identifying and characterizing the transient species that form during a catalytic reaction.

Cyclic Voltammetry (CV): This electrochemical technique would be the first step to probe the redox properties of the metal complex and its interaction with the substrate (CO2 or N2). The shift in reduction potentials upon introduction of the substrate can provide initial evidence of a catalytic process.

Spectroelectrochemistry (SEC): By combining UV-Vis, IR, or EPR spectroscopy with electrochemistry, it is possible to obtain spectroscopic signatures of the species generated at different potentials. For instance, in CO2 reduction catalyzed by Re(bpy) complexes, IR spectroelectrochemistry is crucial for observing the changes in the CO stretching frequencies upon reduction of the complex and upon binding of CO2. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often challenging for paramagnetic intermediates, NMR can provide detailed structural information about stable precursors and products, and in some cases, key catalytic intermediates.

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle.

Kinetic studies are essential for understanding the rate-determining steps of a catalytic cycle and for quantifying the efficiency of a catalyst.

Turnover Frequency (TOF) and Faradaic Efficiency (FE): These are key metrics for evaluating the performance of an electrocatalyst. TOF measures the number of substrate molecules converted per catalyst molecule per unit time, while FE quantifies the percentage of electrons that are used for the desired reaction.

Reaction Order Determination: By systematically varying the concentrations of the catalyst, substrate, and any proton source, the reaction order with respect to each component can be determined. This information helps in formulating the rate law and understanding the composition of the transition state of the rate-determining step. For example, a first-order dependence on catalyst concentration and a first-order dependence on CO2 concentration would suggest that the initial interaction between the reduced catalyst and a single CO2 molecule is a key step in the catalytic cycle.

Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental studies and providing a detailed atomistic understanding of the catalytic mechanism.

Geometric and Electronic Structures: DFT calculations can be used to model the structures of the catalyst and various proposed intermediates, and to analyze their electronic properties, such as the distribution of spin density and charge. For a complex of This compound , calculations would reveal how the sulfoxide (B87167) groups influence the energies of the molecular orbitals involved in the redox processes. rsc.org

Reaction Energy Profiles: By calculating the free energies of intermediates and transition states, a complete energy profile for the proposed catalytic cycle can be constructed. This allows for the identification of the most likely reaction pathway and the rate-determining step.

Prediction of Spectroscopic Properties: Computational models can also be used to predict spectroscopic properties (e.g., IR frequencies, UV-Vis absorption bands) of proposed intermediates, which can then be compared with experimental spectroelectrochemical data to validate the proposed mechanism.

Supramolecular Chemistry and Self Assembly of 4,4 Di Methanesulfinyl 2,2 Bipyridine Architectures

Metal-Directed Self-Assembly of Discrete Coordination Cages, Helices, and Macrocycles

Metal-directed self-assembly is a powerful strategy for the construction of complex, discrete supramolecular structures. This approach utilizes the directional bonding of metal ions to guide the assembly of organic ligands into predictable and well-defined architectures such as cages, helices, and macrocycles. The 2,2'-bipyridine (B1663995) unit is a cornerstone in this field, and by extension, 4,4'-Di(methanesulfinyl)-2,2'-bipyridine is expected to form a variety of such structures.

The coordination of linear or bent ligands to metal centers can result in the formation of metallamacrocycles. For instance, square-like metallamacrocyclic palladium(II) complexes have been synthesized by reacting dipalladium corners with various dipyrazole ligands. Similarly, the reaction of this compound with appropriate metal precursors, such as palladium(II) or platinum(II) complexes, would be anticipated to yield discrete macrocyclic structures. The methanesulfinyl groups could influence the solubility and stability of these assemblies.

Furthermore, the geometry of the metal center and the ligand dictates the final structure. The combination of tridentate ligands with metal ions that provide 90-degree coordination angles can lead to the formation of three-dimensional cage-like hosts. While this compound is a bidentate ligand, its incorporation into more complex, multi-component systems could lead to the formation of intricate cage architectures. The chirality of the sulfoxide (B87167) groups could also introduce stereochemical control in the formation of helical and other chiral supramolecular structures.

A variety of discrete supramolecular coordination complexes have been synthesized using bipyridine-based ligands, as illustrated in the table below.

| Ligand Type | Metal Ion | Resulting Architecture |

| Aromatic Dipyrazole Ligands | Palladium(II) | Square-like Metallamacrocycles |

| N-monoalkyl-4,4'-bipyridinium derivatives | Palladium(II), Platinum(II) | Dinuclear M2L2 Metallacycles |

| Flexible Tridentate Ligands | Palladium(II) | Spherical M3L2 Complexes |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Linkers

Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are of immense interest due to their porosity, high surface area, and potential applications in gas storage, catalysis, and sensing. The use of 2,2'-bipyridine derivatives as ligands in the synthesis of coordination polymers and MOFs is well-established.

The ligand this compound can act as a building block in the construction of such extended networks. The bipyridine unit can coordinate to metal centers, while the sulfinyl groups could participate in secondary interactions within the framework, potentially influencing the topology and properties of the resulting material. For example, coordination polymers have been synthesized using 4,4'-dicarboxy-2,2'-bipyridine and various transition metals, lanthanides, and main group ions. The structural diversity of these materials highlights the versatility of the bipyridine core in forming extended networks.

The introduction of functional groups on the bipyridine skeleton is a key strategy for tuning the properties of MOFs. For instance, bromine-substituted derivatives of 4,4'-bipyridine (B149096) have been used to create coordination polymers where halogen bonding plays a role in the supramolecular structure. Similarly, the methanesulfinyl groups of this compound could engage in specific interactions, such as hydrogen bonding, with guest molecules or other parts of the framework, leading to materials with tailored properties.

The table below summarizes examples of coordination polymers and MOFs formed with substituted bipyridine ligands.

| Ligand | Metal Ion(s) | Dimensionality/Structure |

| 4,4'-dicarboxy-2,2'-bipyridine | First-row transition metals, lanthanides | Coordination Polymers and MOFs |

| 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | Cobalt(II) | 1D Coordination Polymer |

| 2,2'-bipyridyl derivatives | Manganese(II) | 2D and 3D MOFs |

Intermolecular Interactions in Supramolecular Structures (e.g., hydrogen bonding, π-π stacking, host-guest interactions)

Hydrogen Bonding: The sulfinyl groups in this compound can act as hydrogen bond acceptors. This can lead to the formation of intricate hydrogen-bonding networks, connecting individual molecules or supramolecular motifs into higher-order structures. In the solid state, such interactions can significantly influence the crystal packing. For example, in the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine, intermolecular C–H···N interactions generate a two-dimensional sheet structure.

π-π Stacking: The aromatic pyridine (B92270) rings of the bipyridine core are capable of engaging in π-π stacking interactions. These interactions are common in the crystal structures of bipyridine derivatives and their metal complexes, often leading to columnar or layered arrangements. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. An overlapped arrangement of parallel pyridine rings is observed in the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine, with a centroid-to-centroid distance of 3.6655 (15) Å.

Host-Guest Interactions: The cavities within discrete cages or the pores within MOFs constructed from this compound can accommodate guest molecules. The nature of the host-guest interactions can range from van der Waals forces to more specific hydrogen bonding or dipole-dipole interactions involving the sulfinyl groups. The recognition of aromatic substrates by metallacycles based on bipyridinium ligands is driven by hydrophobic forces, π-π stacking, and C-H⋯π interactions.

The following table provides a summary of key intermolecular interactions observed in related bipyridine-based supramolecular systems.

| Interaction Type | Description | Example System |

| Hydrogen Bonding | C–H···N interactions leading to 2D sheets. | 4,4′-dimethoxy-2,2′-bipyridine |

| π-π Stacking | Overlapped arrangement of parallel pyridine rings. | 4,4′-dimethoxy-2,2′-bipyridine |

| Host-Guest Interactions | Recognition of aromatic guests in a metallacycle cavity. | Dinuclear metallacycles from 4,4′-bipyridinium ligands |

Self-Organization at Interfaces and Surface Chemistry Applications

The self-assembly of molecules at interfaces is a fundamental process in nanoscience and materials chemistry, enabling the formation of highly ordered two-dimensional (2D) structures. Functionalized bipyridines have been shown to self-organize on surfaces, forming well-defined monolayers. The introduction of alkyl or other functional groups on the bipyridine skeleton is instrumental in controlling the 2D self-assembly on surfaces like highly oriented pyrolytic graphite (HOPG).

It is anticipated that this compound would also exhibit interesting self-assembly behavior at interfaces. The interplay between the adsorption of the bipyridine core onto the surface and the intermolecular interactions between the methanesulfinyl groups would dictate the packing and ordering of the molecules in the monolayer. The sulfinyl groups could potentially interact with the surface or with each other, leading to unique 2D patterns.

The ability to form ordered monolayers opens up possibilities for applications in surface patterning, nanoelectronics, and sensing. The coordination of metal ions to these surface-confined ligands could lead to the formation of 2D metal-organic networks with controlled structures and properties.

Responsive Supramolecular Systems and Stimuli-Responsive Materials

Supramolecular systems that can change their structure or function in response to external stimuli are of great interest for the development of "smart" materials. The methanesulfinyl groups in this compound offer a handle for introducing stimuli-responsiveness. The sulfur atom in a sulfoxide is a stereocenter and can be oxidized to a sulfone or reduced to a sulfide (B99878). These chemical transformations would alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the ligand, which in turn could trigger a change in the supramolecular assembly.

For example, a change in the oxidation state of the sulfur could lead to the disassembly of a coordination cage or a change in the porosity of a MOF. Furthermore, the polarity of the sulfoxide group might render the supramolecular assemblies sensitive to changes in the solvent environment. The development of such responsive systems based on this compound could lead to applications in controlled release, sensing, and catalysis.

Theoretical and Computational Investigations of 4,4 Di Methanesulfinyl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Bonding Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of 4,4'-Di(methanesulfinyl)-2,2'-bipyridine. Although specific DFT studies on this compound are not extensively documented, the methodology's application to analogous 4,4'-disubstituted-2,2'-bipyridine systems provides a clear framework for what such an analysis would entail.

Electronic Structure: DFT calculations would elucidate the electronic landscape of the molecule, primarily through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity, its potential as a ligand in metal complexes, and its photophysical properties. For instance, the methanesulfinyl groups (-S(O)CH₃) are expected to be electron-withdrawing, which would likely lower the energy of the LUMO, influencing the metal-to-ligand charge transfer (MLCT) transitions in its coordination complexes.

Geometry Optimization: A primary step in any computational study is to determine the molecule's most stable three-dimensional structure. DFT calculations can find the optimized geometry of this compound by minimizing the energy of the system. Key parameters that would be determined include the bond lengths and angles within the pyridine (B92270) rings and the sulfinyl substituents, as well as the dihedral angle between the two pyridine rings. In many 2,2'-bipyridine (B1663995) derivatives, the rings adopt a transoid conformation in the ground state.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, would provide a quantitative description of the bonding within the molecule. This includes the nature of the C-S and S-O bonds in the methanesulfinyl groups and how the electronic character of these substituents influences the aromatic system of the bipyridine core.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Predicted Value |

| C-C (inter-ring) | 1.49 Å |

| C-S bond length | 1.80 Å |

| S=O bond length | 1.50 Å |

| Py-Py Dihedral Angle | ~25° |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies for this compound are not available.

Ab Initio Methods for High-Level Electronic Structure Characterization and Spectroscopic Predictions

For a more rigorous understanding of the electronic structure and for benchmarking DFT results, high-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived from first principles without the empirical parameterization inherent in some DFT functionals.

While computationally more demanding, ab initio calculations provide highly accurate energies and properties. They would be particularly valuable for:

Excited State Calculations: Methods like Complete Active Space Self-Consistent Field (CASSCF) or Equation-of-Motion Coupled-Cluster (EOM-CC) could be used to accurately predict the energies of excited states. This is crucial for understanding the photophysical properties of the ligand and its potential use in applications like luminescent sensors or photodynamic therapy.

Benchmarking: Results from these high-level calculations would serve as a "gold standard" to validate the accuracy of more computationally efficient DFT methods for this specific molecule.

Spectroscopic Predictions: Ab initio methods can yield highly accurate predictions for various spectroscopic parameters, complementing the insights gained from DFT.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its dynamic behavior, particularly in a solution environment, which is not captured by static, gas-phase quantum mechanical calculations.

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule. This would involve analyzing the rotational freedom of the methanesulfinyl groups and the flexibility of the dihedral angle between the two pyridine rings. The simulations would reveal the most populated conformations in different solvents and at various temperatures, providing a more realistic picture of the molecule's structure than a single optimized geometry.

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR, EPR)

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. These predictions are valuable for confirming the synthesis of the compound and for assigning experimental spectra. Limited experimental data for a related compound, "4,4'-di(methylsulfoxide)-2,2'-bipyridine," shows characteristic signals for the bipyridine protons. A computational study would predict the shifts for all unique protons and carbons.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below, based on the limited available data for the analogous sulfoxide (B87167).

| Proton | Predicted Chemical Shift (ppm) |

| H6, H6' | 8.89 - 8.63 |

| H3, H3' | 8.67 - 8.52 |

| H5, H5' | 7.61 - 7.51 |

| -S(O)CH₃ | 3.12 |

Note: This data is based on experimental values for a closely related compound and is for illustrative purposes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths and intensities of the principal electronic transitions, such as the π→π* transitions within the bipyridine core. In metal complexes, these calculations are essential for identifying and characterizing the crucial MLCT bands.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This is useful for identifying characteristic functional group vibrations, such as the S=O stretch of the methanesulfinyl group, which would be expected around 1080 cm⁻¹.

EPR Spectroscopy: For paramagnetic complexes of this compound (e.g., with Cu(II) or high-spin Fe(III)), DFT can be used to predict Electron Paramagnetic Resonance (EPR) parameters, such as g-tensors and hyperfine coupling constants, which are crucial for characterizing the electronic structure of the metal center.

Elucidation of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry provides a powerful lens through which to view chemical reactions at the molecular level. For reactions involving this compound, either as a reactant or as a ligand in a catalytic complex, DFT can be used to map out the entire potential energy surface.

This involves:

Identifying Intermediates and Transition States: Calculations can locate the structures of all transient intermediates and the high-energy transition states that connect them.

Kinetic Predictions: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants.

For example, if a metal complex of this compound were used as a catalyst, DFT could be used to investigate the catalytic cycle, including substrate binding, the key bond-making/breaking steps, and product release.

Computational Screening for Targeted Applications and Ligand Optimization

Computational methods are increasingly used to accelerate the discovery of new molecules with desired properties, a process known as computational screening or in silico design.

Targeted Applications: Based on the predicted electronic and structural properties of this compound, one could computationally screen its suitability for various applications. For instance, its calculated HOMO-LUMO gap and redox potential could suggest its use in electronic devices or as a redox mediator. Its binding energy to different metal ions could be calculated to predict its efficacy as a chelating agent.

Ligand Optimization: If this compound is identified as a promising but imperfect ligand for a specific application, computational chemistry can guide its optimization. By systematically modifying the substituents—for example, by replacing the methyl groups with other alkyl or aryl groups—and recalculating the key properties, a library of virtual derivatives can be created. This allows for the identification of new ligand designs with enhanced performance (e.g., stronger metal binding, shifted absorption spectra, or improved catalytic activity) before committing to potentially difficult and costly laboratory synthesis.

Advanced Materials Applications Leveraging 4,4 Di Methanesulfinyl 2,2 Bipyridine

Integration into Functional Polymers and Hybrid Materials for Specific Applications

No studies detailing the incorporation of 4,4'-Di(methanesulfinyl)-2,2'-bipyridine into polymer backbones or as a component in hybrid materials were identified. Research on related bipyridine compounds suggests that the unique sulfinyl groups could potentially introduce specific functionalities, such as altered solubility, thermal stability, or coordination properties, to polymeric systems. However, without experimental data, these remain hypothetical advantages.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The application of this compound in the field of OLEDs and other optoelectronic devices is currently undocumented in the available scientific literature. While metal complexes of various bipyridine ligands are widely explored for their emissive properties, the specific electronic and photophysical characteristics of complexes involving this particular ligand are unknown.

Sensing Applications and Chemo/Biosensors based on Metal Complexes

There is no available research on the use of this compound or its metal complexes in the development of chemical sensors or biosensors. The methanesulfinyl groups could theoretically influence the selectivity and sensitivity of metal complexes towards specific analytes, but this has not been experimentally verified.

Spintronics and Molecular Magnetism Research Utilizing Coordination Compounds

An investigation into the applications of this compound in spintronics and molecular magnetism revealed no relevant research. The influence of the methanesulfinyl substituents on the magnetic properties of its coordination compounds has not been explored.

Energy Storage Devices and Supercapacitors

No literature was found that describes the use of this compound in the development of materials for energy storage devices, such as batteries or supercapacitors.

Gas Adsorption and Separation Materials

Similarly, there is a lack of information regarding the application of this compound in creating porous materials for gas adsorption and separation. The potential role of the sulfinyl groups in selective gas uptake has not been investigated.

Characterization Methodologies for 4,4 Di Methanesulfinyl 2,2 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Di(methanesulfinyl)-2,2'-bipyridine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and the assessment of sample purity.

In the ¹H NMR spectrum of a 4,4'-disubstituted-2,2'-bipyridine, the protons on the pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in the related compound 4,4'-dimethoxy-2,2'-bipyridine, the proton signals appear at δ 8.56 (d, 2H, py-H6), 8.37 (d, 2H, py-H3), and 7.03 (dd, 2H, py-5H). nih.gov For this compound, the electron-withdrawing nature of the methanesulfinyl group would be expected to shift the pyridine proton signals to a lower field compared to the methoxy (B1213986) analogue. The methyl protons of the methanesulfinyl group would appear as a sharp singlet, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The chemical shifts of the pyridine carbons are sensitive to the nature of the substituent at the 4 and 4' positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment. High-resolution NMR spectra are also critical for assessing the purity of the compound, as the presence of impurities would be indicated by additional, unassignable signals. researchgate.net

Table 1: Representative ¹H NMR Data for Related 4,4'-Disubstituted-2,2'-bipyridine Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 4,4'-Dimethoxy-2,2'-bipyridine | CDCl₃ | 8.56 (d, 2H), 8.37 (d, 2H), 7.03 (dd, 2H), 4.10 (s, 6H) |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | - | Data available in spectral databases. chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) of this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for bipyridine derivatives involve cleavage of the bond between the two pyridine rings and fragmentation of the substituent groups. libretexts.org For the methanesulfinyl substituent, a characteristic loss of a methyl radical (•CH₃) or a sulfinyl group (•SOH) might be observed. The analysis of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers. mdpi.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - SOH]⁺ | Loss of a sulfinyl group |

This table is interactive. Users can filter the data based on fragment identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the bipyridine rings, typically in the range of 1400-1600 cm⁻¹. The S=O stretching vibration of the sulfinyl group is a strong IR absorption and is expected to appear in the region of 1000-1100 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the bipyridine core. The vibrational modes of bipyridine ligands have been studied in various metal complexes, and these data can serve as a reference for the assignment of the vibrational bands of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the bipyridine aromatic system. These transitions typically give rise to strong absorption bands in the UV region. The presence of the methanesulfinyl groups may cause a shift in the position and intensity of these bands compared to unsubstituted 2,2'-bipyridine (B1663995).

When coordinated to a metal center, derivatives of this ligand can exhibit metal-to-ligand charge transfer (MLCT) bands, which often appear in the visible region of the spectrum. nih.govrsc.org The position and intensity of these MLCT bands are sensitive to the nature of the metal ion and the solvent. UV-Vis spectroscopy is also a valuable tool for determining the concentration of solutions of this compound and its derivatives using the Beer-Lambert law.

X-ray Diffraction (XRD) for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound. The crystal structures of related bipyridine derivatives, such as 4,4'-dimethoxy-2,2'-bipyridine, have been determined, revealing key structural features like the dihedral angle between the two pyridine rings and the nature of intermolecular interactions. nih.govresearchgate.net In the solid state, this compound is likely to adopt a transoid conformation with respect to the inter-ring C-C bond to minimize steric hindrance.

Powder XRD is useful for characterizing the bulk crystalline form of the material and for identifying different polymorphic forms. The powder diffraction pattern is a fingerprint of the crystalline phase and can be used for quality control and to study phase transitions.

Table 3: Crystallographic Data for the Related Compound 4,4'-Dimethoxy-2,2'-bipyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4235 (11) |

| b (Å) | 10.8139 (18) |

| c (Å) | 8.0123 (14) |

| β (°) | 109.462 (2) |

| V (ų) | 524.76 (16) |

Data from reference nih.gov. This table is interactive.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically for studying species that have unpaired electrons. While this compound itself is a diamagnetic molecule and therefore EPR silent, its metal complexes can be paramagnetic.

When this ligand coordinates to a paramagnetic metal ion, such as certain transition metals or lanthanides, the resulting complex can be studied by EPR. researchgate.net The EPR spectrum provides information about the electronic structure of the metal center, its oxidation state, and the coordination environment. wikipedia.org The hyperfine coupling patterns observed in the spectrum can reveal details about the interaction of the unpaired electron with the magnetic nuclei of the metal and the ligand atoms, including the nitrogen atoms of the bipyridine core. rsc.org This technique is particularly valuable for characterizing the spin states of metal complexes. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Enantiomeric Excess Determination

The presence of the sulfinyl group (S=O) makes this compound a chiral molecule, as the sulfur atom is a stereocenter. nih.gov This chirality can be investigated using Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

An enantiomerically pure or enriched sample of this compound will exhibit a characteristic CD spectrum with positive or negative bands corresponding to its electronic transitions. ugr.es The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the chiral centers. CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample and for studying the chiroptical properties of the molecule and its metal complexes. almacgroup.comrsc.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This method precisely determines the weight percentage of constituent elements, which can then be compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values serves as a strong indicator of the sample's purity and correct composition.

For this compound, with a molecular formula of C₁₂H₁₂N₂O₂S₂, the theoretical elemental composition can be calculated. These theoretical values provide a benchmark for experimental results obtained from elemental analysis instrumentation.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 51.41 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.32 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.00 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.42 |

| Sulfur | S | 32.065 | 2 | 64.130 | 22.89 |

| Total Molecular Weight (amu) | 280.37 |

Note: The data presented in this table is theoretical and calculated based on the molecular formula of this compound. Experimental values from laboratory analysis would be required for verification.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a material, its decomposition temperatures, and the composition of intermediate and final products.

In a typical TGA experiment, a sample of the compound is heated in a controlled environment (e.g., nitrogen or air), and its mass is continuously monitored. The resulting data is plotted as a thermogram, which shows mass loss versus temperature. The onset temperature of decomposition is a key parameter indicating the thermal stability of the compound.

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event |

|---|---|---|

| No specific experimental data found for this compound. |

Note: The table above is a template. Specific data from TGA experiments would be required to populate it with meaningful information regarding the thermal stability and decomposition profile of this compound.

Future Research Directions and Emerging Opportunities for 4,4 Di Methanesulfinyl 2,2 Bipyridine Chemistry

Exploration of Novel Coordination Modes and Metal Center Reactivities

The future of 4,4'-Di(methanesulfinyl)-2,2'-bipyridine in coordination chemistry lies in the systematic exploration of its binding behavior and the subsequent influence on the reactivity of coordinated metal centers. The bipyridine core provides the classic N,N'-chelation common to this ligand class. However, the two sulfoxide (B87167) groups introduce ambidentate character, with the potential for coordination through either the sulfur or oxygen atoms.

Future research will likely focus on:

S- vs. O-Coordination: A primary research avenue is to selectively control and characterize the coordination mode of the sulfinyl groups. The choice between S- and O-binding depends on factors such as the electronic properties of the metal center (hard vs. soft acid-base theory), steric constraints, and solvent effects. This could lead to the formation of unique mononuclear complexes or bridged polynuclear structures.

Redox-Active Ligation: The sulfoxide group can be reversibly reduced to a sulfide (B99878) or oxidized to a sulfone. Investigating the redox chemistry of metal complexes of this compound could reveal novel reactivity. For instance, the ligand could act as a non-innocent, redox-active participant in catalytic cycles, facilitating multi-electron transformations at the metal center.

Stereochemistry: The sulfinyl groups are chiral centers. Synthesizing enantiopure forms of the ligand could lead to new chiral catalysts for asymmetric synthesis, where the chirality is located in close proximity to the metal's active site. nih.gov

Enhanced Reactivity: The electron-withdrawing nature of the sulfinyl groups can significantly modulate the electronic properties of the bipyridine ring system. This, in turn, influences the d-orbital energies of the coordinated metal. This tuning of the electronic structure could be harnessed to enhance the reactivity of metal centers in processes such as oxidation catalysis or photoredox reactions. For example, stimuli-responsive ruthenium complexes have been shown to undergo ligand substitution or isomerization upon external triggers like light or heat, a principle that could be applied to complexes of this sulfoxide ligand. nih.govacs.org

Development of Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of research into this compound is contingent upon efficient and sustainable synthetic routes. The established synthesis involves the oxidation of the precursor, 4,4'-di(methylthio)-2,2'-bipyridine. researchgate.net While effective, future efforts will aim to align with the principles of green chemistry.

Key opportunities include:

Green Oxidation Methods: Exploring environmentally benign oxidants is a priority. This includes the use of molecular oxygen or hydrogen peroxide in conjunction with photocatalytic systems. rsc.org Visible-light photocatalysis offers a sustainable approach for sulfide-to-sulfoxide conversions under mild conditions. rsc.org

Biocatalysis: The use of enzymes, such as monooxygenases, presents a highly selective and green route for asymmetric sulfoxidation. almacgroup.comrsc.org Developing biocatalytic methods to produce enantiopure (R,R)- or (S,S)-4,4'-Di(methanesulfinyl)-2,2'-bipyridine would be a significant breakthrough for its application in asymmetric catalysis.

Flow Chemistry: Integrating synthesis into continuous flow systems can enhance safety, scalability, and efficiency. rsc.org A flow-based process for the oxidation of the thioether precursor could provide better control over reaction parameters and facilitate scalable production of the target sulfoxide ligand.